molecular formula C24H38O3 B12465859 Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy-

Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy-

Cat. No.: B12465859
M. Wt: 374.6 g/mol
InChI Key: MBYNDKVOZOAOIS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy-: is a complex organic compound that belongs to the family of benzoic acids This compound is characterized by the presence of a benzoic acid core with a long aliphatic chain and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoic acid and heptadecen-1-ol.

    Esterification: The benzoic acid is esterified with heptadecen-1-ol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired benzoic acid derivative.

    Hydroxylation: The final step involves the hydroxylation of the aliphatic chain to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its effects on cellular processes and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Used in the formulation of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aliphatic chain play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzoic acid: A simpler analog with a single carboxylic acid group.

    Salicylic acid: Contains a hydroxyl group ortho to the carboxylic acid group.

    Cinnamic acid: Features a phenyl group with an extended aliphatic chain.

Uniqueness: Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy- is unique due to its long aliphatic chain and the specific position of the hydroxyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-heptadec-10-enyl-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYNDKVOZOAOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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